2-(6-Aminonaphthalen-2-yl)acetic acid
CAS No.:
Cat. No.: VC15978262
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11NO2 |
|---|---|
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | 2-(6-aminonaphthalen-2-yl)acetic acid |
| Standard InChI | InChI=1S/C12H11NO2/c13-11-4-3-9-5-8(6-12(14)15)1-2-10(9)7-11/h1-5,7H,6,13H2,(H,14,15) |
| Standard InChI Key | BQHNVJYZEAJMHF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CC(=C2)N)C=C1CC(=O)O |
Introduction
Chemical Structure and Nomenclature
The molecular formula of 2-(6-Aminonaphthalen-2-yl)acetic acid is C₁₂H₁₁NO₂, with a molecular weight of 201.22 g/mol. The naphthalene core consists of two fused benzene rings, with substituents at the 2- and 6-positions. The acetic acid group (-CH₂COOH) at position 2 introduces carboxylic acid functionality, while the amino group (-NH₂) at position 6 enhances the compound’s polarity and reactivity.
Key Structural Features:
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Naphthalene backbone: Provides rigidity and aromaticity, influencing electronic properties.
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Amino group: Acts as a hydrogen bond donor/acceptor, critical for biological interactions.
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Acetic acid moiety: Contributes to solubility in polar solvents and potential for salt formation.
The IUPAC name, 2-(6-aminonaphthalen-2-yl)acetic acid, unambiguously defines the substitution pattern. Comparative analysis with structurally similar compounds, such as (2S)-2-amino-2-(naphthalen-2-yl)acetic acid (CAS: 93779-35-2), reveals that positional isomerism significantly alters physicochemical properties . For instance, the LogP value of the related compound is -0.48, suggesting moderate hydrophilicity due to polar functional groups .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 2-(6-Aminonaphthalen-2-yl)acetic acid can be inferred from methods used for analogous naphthalene derivatives. A plausible multi-step approach involves:
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Nitration of 2-naphthol: Introduction of a nitro group at position 6 using nitric acid in sulfuric acid.
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Reduction to amine: Catalytic hydrogenation or use of reducing agents (e.g., Fe/HCl) to convert the nitro group to -NH₂.
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Friedel-Crafts alkylation: Attachment of a chloroacetic acid derivative to position 2, followed by hydrolysis to yield the acetic acid group.
Table 1: Example Reaction Conditions for Key Synthesis Steps
| Step | Reagents/Conditions | Intermediate |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 6-Nitro-2-naphthol |
| Reduction | H₂/Pd-C, ethanol, 25°C | 6-Amino-2-naphthol |
| Alkylation | ClCH₂COCl, AlCl₃, DCM, reflux | 2-(6-Aminonaphthalen-2-yl)acetyl chloride |
| Hydrolysis | H₂O, NaOH, 80°C | Target compound |
Industrial-Scale Production
Industrial methods may employ continuous-flow reactors to enhance yield and purity. For example, a steel-bomb reactor operating at 140°C for 96 hours with sodium metabisulfite and ammonium hydroxide could facilitate the alkylation step. Purification typically involves flash chromatography and recrystallization from ethanol/water mixtures.
Physicochemical Properties
The compound’s properties are influenced by its functional groups and aromatic system:
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Solubility: Moderate solubility in polar solvents (e.g., water, ethanol) due to the carboxylic acid and amino groups.
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LogP: Predicted -0.5 to 0.5, indicating balanced hydrophilicity/lipophilicity.
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Spectroscopic Data:
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IR: Peaks at ~1700 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (N-H stretch).
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¹H NMR (DMSO-d₆): δ 2.8–3.2 (CH₂COO), δ 6.5–8.5 (aromatic protons).
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Table 2: Comparative Physicochemical Data
Biological and Pharmacological Applications
Antimicrobial Activity
Naphthalene derivatives with amino and carboxylic acid groups exhibit broad-spectrum antimicrobial properties. For example, 1-(6-Aminonaphthalen-2-yl)ethanone shows MIC values of 50–100 µg/mL against Gram-positive and Gram-negative bacteria. By analogy, 2-(6-Aminonaphthalen-2-yl)acetic acid may disrupt bacterial cell membranes via electrostatic interactions with phospholipids.
| Target | Effect | Outcome |
|---|---|---|
| DNA Topoisomerase II | Inhibition | DNA damage, apoptosis |
| Caspase-3 | Activation | Proteolytic cleavage |
| Bcl-2 | Downregulation | Reduced anti-apoptotic signaling |
Fluorescence Applications
The conjugated π-system of naphthalene enables fluorescence emission in the visible range (λₑₘ ≈ 450 nm). Functionalization with electron-donating (-NH₂) and withdrawing (-COOH) groups may shift emission wavelengths, making the compound suitable for bioimaging.
Research Gaps and Future Directions
Despite its potential, direct studies on 2-(6-Aminonaphthalen-2-yl)acetic acid remain sparse. Key research priorities include:
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Synthetic Optimization: Developing greener catalysts (e.g., enzymatic) for higher yields.
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In Vivo Toxicology: Assessing pharmacokinetics and organ-specific toxicity.
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Structure-Activity Relationships: Modifying substituents to enhance bioactivity.
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